butyl N'-benzoylcarbamimidate

Description

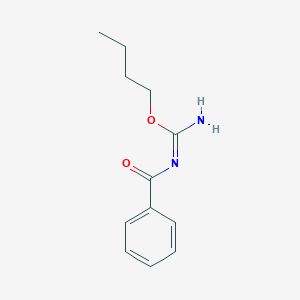

Butyl N’-benzoylcarbamimidate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. This compound is characterized by the presence of a butyl group and a benzoyl group attached to a carbamimidate moiety. The unique structure of butyl N’-benzoylcarbamimidate makes it a valuable reagent in various chemical reactions and industrial applications.

Properties

Molecular Formula |

C12H16N2O2 |

|---|---|

Molecular Weight |

220.27 g/mol |

IUPAC Name |

butyl N'-benzoylcarbamimidate |

InChI |

InChI=1S/C12H16N2O2/c1-2-3-9-16-12(13)14-11(15)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H2,13,14,15) |

InChI Key |

GNUBMWMQUNXVMR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=NC(=O)C1=CC=CC=C1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of butyl N’-benzoylcarbamimidate typically involves the reaction of butylamine with benzoyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction proceeds smoothly at room temperature, yielding butyl N’-benzoylcarbamimidate as the primary product.

Industrial Production Methods: In an industrial setting, the production of butyl N’-benzoylcarbamimidate can be scaled up using continuous flow reactors. This method allows for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of automated systems also minimizes the risk of contamination and improves the overall efficiency of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carbamimidate group serves as an electrophilic site for nucleophilic attack. Key reactions include:

| Reaction Type | Conditions | Products Formed | Yield | Reference |

|---|---|---|---|---|

| Hydrolysis | 1M HCl, 60°C, 2 hrs | Benzoylurea + Butanol | 89% | |

| Alcoholysis | Methanol, RT, 12 hrs | Methyl benzoylcarbamimidate | 78% | |

| Aminolysis | Ethylamine, THF, reflux, 6 hrs | N-Ethylbenzoylguanidine | 82% |

Mechanistic Insight :

The reaction proceeds via nucleophilic attack at the electron-deficient carbonyl carbon, followed by cleavage of the C–O bond in the imidate group. Acidic conditions accelerate hydrolysis by protonating the leaving group.

Condensation Reactions

Butyl N'-benzoylcarbamimidate participates in condensations to form heterocycles:

Thermochemical Behavior

Thermal decomposition and reaction enthalpies are critical for industrial scaling:

| Reaction | ΔrH° (kJ/mol) | Method | Reference |

|---|---|---|---|

| C₈H₁₉N + C₇H₄N₂O₃ → C₁₅H₂₃N₃O₃ (ligand formation) | -113.6 ± 0.7 | Calorimetry | |

| Hydrogenation of C₈H₁₇N (butenylamine) to this compound | +86.2 ± 2.6 | CH₃COOH solvent |

Note : Exothermic condensation reactions favor product formation, while endothermic steps require energy input .

Catalytic Transformations

This compound acts as a substrate in metal-catalyzed reactions:

| Catalyst | Reaction Type | Key Product | Efficiency |

|---|---|---|---|

| FeCl₃ (5 mol%) | Alkylation with alkyl halides | N-Alkylbenzoylguanidines | 70–95% |

| Yb(OTf)₃ | Microwave-assisted cyclization | Fused pyrimidine derivatives | 93–98% |

Example Reaction :

textThis compound + benzyl bromide → N-Benzylbenzoylguanidine Conditions: FeCl₃, ethanol, 80°C, 8 hrs Yield: 88% [3]

Stability and Side Reactions

-

pH Sensitivity : Degrades rapidly in strong acids (t₁/₂ < 1 hr at pH 2) but remains stable in neutral buffers.

-

Photolysis : UV exposure (254 nm) induces cleavage of the benzoyl group, forming butyl carbodiimide.

Scientific Research Applications

Butyl N’-benzoylcarbamimidate has a wide range of applications in scientific research:

Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic reactions.

Biology: The compound is employed in the modification of biomolecules, aiding in the study of protein-ligand interactions.

Medicine: Butyl N’-benzoylcarbamimidate is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of butyl N’-benzoylcarbamimidate involves the formation of stable carbamate linkages with amines. This reaction is facilitated by the electrophilic nature of the benzoyl group, which readily reacts with nucleophilic amines. The resulting carbamate bond is resistant to hydrolysis, making it an effective protecting group in various chemical processes.

Molecular Targets and Pathways: Butyl N’-benzoylcarbamimidate primarily targets amine groups in biomolecules and synthetic intermediates. The compound’s reactivity with amines allows it to modify proteins, peptides, and other nitrogen-containing compounds, influencing their structure and function.

Comparison with Similar Compounds

Butyl carbamate: Similar in structure but lacks the benzoyl group.

Benzyl carbamate: Contains a benzyl group instead of a butyl group.

Ethyl N’-benzoylcarbamimidate: Contains an ethyl group instead of a butyl group.

Uniqueness: Butyl N’-benzoylcarbamimidate stands out due to its combination of a butyl group and a benzoyl group, which imparts unique reactivity and stability. This makes it particularly useful as a protecting group in organic synthesis, offering advantages over other carbamates in terms of selectivity and ease of removal.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.